molecular formula C9H12O B2804160 (+)-Apoverbenone CAS No. 35408-03-8

(+)-Apoverbenone

Cat. No.: B2804160
CAS No.: 35408-03-8
M. Wt: 136.194
InChI Key: NNPXUZFTLBPVNP-BQBZGAKWSA-N
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Description

(+)-Apoverbenone is a naturally occurring organic compound belonging to the class of terpenoids It is a derivative of verbenone, which is a bicyclic monoterpene ketone this compound is known for its distinctive aroma and is found in various essential oils, particularly those derived from coniferous trees

Scientific Research Applications

(+)-Apoverbenone has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various complex organic molecules.

    Biology: Studied for its potential role in plant defense mechanisms and as a pheromone in insect behavior.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the fragrance industry for its aromatic properties and as a flavoring agent in food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Apoverbenone typically involves the oxidation of verbenone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the large-scale oxidation of verbenone using environmentally friendly oxidizing agents. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(+)-Apoverbenone undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Mechanism of Action

The mechanism of action of (+)-Apoverbenone involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(+)-Apoverbenone is similar to other terpenoids such as verbenone, camphor, and borneol. it is unique in its specific structural features and chemical properties. Unlike verbenone, which is a ketone, this compound has additional functional groups that contribute to its distinct reactivity and applications. Camphor and borneol, while also bicyclic monoterpenes, differ in their oxidation states and functional groups, leading to different chemical behaviors and uses.

List of Similar Compounds

  • Verbenone
  • Camphor
  • Borneol
  • Thujone
  • Pinene

Properties

IUPAC Name

(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPXUZFTLBPVNP-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35408-03-8
Record name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one, pyridine (8.71 mL), and methylene chloride (650 μL) were combined in a round bottom flask. The temperature of the flask was dropped to 0° C. 67.5 μL of H2O2 was added to the flask and allowed to stir at room temperature for 5 hours at 0° C. Next, the reaction was stirred at room temperature overnight. 5 mL of methylene chloride was added to the solution, and the mixture was washed with water, NaHSO3, and CuSO4, dried with NaSO4, and concentrated. The concentrate was purified via column chromatography to afford final product (70:30, Hexane: EtOAc). 1H NMR (500 MHz, CDCl3): δ (ppm) 1.485 (s, 3H), 1.517 (s, 3H), 2.145 (d, 3H), 2.2.616 (m, 1H), 2.724 (m, 1H), 2.849 (m, 1H), 5.958 (d, 1H), 7.526 (dd, 1H). (ESI, Pos) m/z 159.0 (M+23).
Name
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step One
Quantity
650 μL
Type
solvent
Reaction Step One
Name
Quantity
67.5 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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